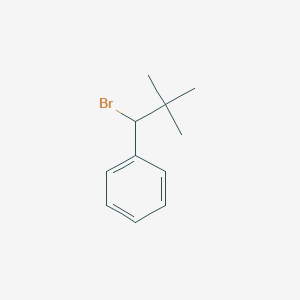

(1-Bromo-2,2-dimethylpropyl)benzene

Description

Structural Context within Benzylic Halide Chemistry

Benzylic halides are compounds where a halogen atom is bonded to an sp³-hybridized carbon atom that is directly attached to an aromatic ring. ncert.nic.in This structural arrangement confers unique reactivity upon these molecules. The benzylic position is special because it can stabilize a positive charge (carbocation) or a radical through resonance with the adjacent benzene (B151609) ring. quora.comquora.com This stabilization makes benzylic halides particularly susceptible to nucleophilic substitution (SN) reactions. ucalgary.ca

(1-Bromo-2,2-dimethylpropyl)benzene is classified as a secondary benzylic halide. Typically, secondary benzylic halides can react via either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) pathway, depending on the reaction conditions and the structure of the substrate. ucalgary.ca The SN1 pathway proceeds through a stable benzylic carbocation intermediate, while the SN2 pathway involves a backside attack by a nucleophile. ncert.nic.inbyjus.com

Significance of the 2,2-Dimethylpropyl Moiety and its Steric Implications on Reactivity

The defining feature of this compound is the presence of the 2,2-dimethylpropyl group, commonly known as a neopentyl group, attached to the benzylic carbon. This group is exceptionally bulky due to the quaternary carbon atom adjacent to the reaction center. This significant steric bulk, or steric hindrance, dramatically influences the compound's reactivity. ncert.nic.innih.gov

Steric hindrance is the effect on reaction rates caused by the spatial arrangement of atoms. Bulky groups near a reaction center can impede the approach of reactants, slowing down or preventing a reaction. byjus.comnih.gov In the case of this compound, the neopentyl group creates a crowded environment around the benzylic carbon.

This steric congestion has profound implications for its reaction pathways:

SN2 Reactions: The SN2 mechanism requires a nucleophile to approach the carbon atom from the side opposite to the leaving group (the bromide ion). byjus.com The bulky neopentyl group effectively shields this "backside," making the approach of a nucleophile extremely difficult. ncert.nic.invaia.com Consequently, SN2 reactions are severely inhibited for this compound. vaia.comquora.com This is a well-documented effect where β-branching (substituents on the carbon next to the reaction center) drastically reduces SN2 reactivity. learncbse.indoubtnut.com

The table below summarizes the key structural and reactive properties of the compound.

| Property | Description |

| IUPAC Name | This compound |

| Molecular Formula | C11H15Br nih.gov |

| Classification | Secondary Benzylic Halide ncert.nic.in |

| Key Structural Feature | Presence of a bulky 2,2-dimethylpropyl (neopentyl) group at the benzylic position. |

| Reactivity toward SN2 | Severely hindered due to the bulky neopentyl group preventing backside attack by a nucleophile. vaia.com |

| Reactivity toward SN1 | Possible due to the formation of a resonance-stabilized benzylic carbocation, but the stability is that of a secondary carbocation. ucalgary.cabyjus.com |

Research Rationale and Contemporary Challenges in Hindered Organic Systems

The study of sterically hindered molecules like this compound is crucial for a deeper understanding of reaction mechanisms and the limits of chemical reactivity. These "hindered organic systems" present unique challenges and opportunities for chemists.

Research Rationale:

Probing Reaction Mechanisms: By systematically increasing steric bulk, as in this compound, researchers can probe the transition states of reactions like SN1 and SN2. The extreme hindrance can effectively "turn off" one pathway (SN2), allowing for the isolated study of another (SN1) or for the observation of alternative reaction pathways.

Development of New Synthetic Methods: Overcoming the challenges posed by steric hindrance drives the development of novel synthetic strategies. This can include using highly reactive reagents, specialized catalysts, or unconventional reaction conditions to effect transformations that are otherwise impossible. acs.org

Controlling Selectivity: Steric hindrance can be used as a tool to control the outcome of a reaction. A bulky group can direct an incoming reagent to a less hindered position on a molecule, leading to high regioselectivity or stereoselectivity. rsc.org

Contemporary Challenges:

Forcing Reactions: Inducing reactions at highly congested centers often requires harsh conditions (high temperatures, strong reagents), which can lead to undesired side reactions or decomposition.

Rearrangements: In systems prone to forming carbocations, such as during SN1 reactions of hindered halides, skeletal rearrangements can occur, leading to a mixture of products. However, in benzylic systems, rearrangements that would disrupt the aromaticity of the benzene ring are generally not observed. ucalgary.ca

Characterization: Isolating and characterizing the products of reactions involving highly hindered molecules can be complex, as can be the direct observation of transient intermediates like carbocations.

The table below outlines some of the key research areas and challenges associated with hindered systems.

| Research Area | Focus | Associated Challenges |

| Mechanistic Studies | Understanding how steric bulk alters reaction pathways (e.g., SN1 vs. SN2). | Isolating and studying highly reactive and unstable intermediates. |

| Synthetic Methodology | Designing new reactions to build complex, sterically crowded molecules. acs.org | Low yields, need for harsh conditions, and potential for side reactions. |

| Catalysis | Developing catalysts that can operate effectively in a sterically demanding environment. | Catalyst deactivation and low turnover numbers. |

| Computational Chemistry | Modeling the energetic profiles of reactions to predict the effects of steric hindrance. nih.gov | Accurately modeling solvent effects and complex transition states. |

Structure

3D Structure

Properties

IUPAC Name |

(1-bromo-2,2-dimethylpropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGZJMUNKNRGHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565301 | |

| Record name | (1-Bromo-2,2-dimethylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70712-85-5 | |

| Record name | (1-Bromo-2,2-dimethylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-bromo-2,2-dimethylpropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 1 Bromo 2,2 Dimethylpropyl Benzene

Indirect Synthesis Routes from Benzene (B151609) Derivatives

The creation of (1-bromo-2,2-dimethylpropyl)benzene often necessitates a multi-step approach beginning with the formation of an appropriate alkylbenzene precursor. This is primarily due to the challenges associated with directly introducing the bromo-substituted neopentyl group onto the benzene ring.

Friedel-Crafts Alkylation Precursors and Associated Rearrangements

A key pathway to the necessary alkylbenzene precursor, (2,2-dimethylpropyl)benzene (neopentylbenzene), is through the Friedel-Crafts alkylation of benzene. libretexts.orgmasterorganicchemistry.com This classic electrophilic aromatic substitution reaction involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com

However, the direct alkylation of benzene with neopentyl chloride (1-chloro-2,2-dimethylpropane) does not yield the desired neopentylbenzene (B92466) as the primary product. libretexts.orgchegg.com Instead, the reaction is characterized by significant carbocation rearrangements, leading to the formation of (1,1-dimethylpropyl)benzene, also known as tert-amylbenzene, as the major product. libretexts.orgchegg.comresearchgate.net

Mechanistic Implications of Carbocation Rearrangements During Alkylation

The formation of rearranged products in the Friedel-Crafts alkylation of benzene with neopentyl chloride is a direct consequence of the mechanism involving carbocation intermediates. masterorganicchemistry.comorgoreview.comlibretexts.org The reaction is initiated by the interaction of the alkyl halide with the Lewis acid, generating a carbocation electrophile. libretexts.orgmasterorganicchemistry.com

In the case of neopentyl chloride, the initially formed primary carbocation is highly unstable. libretexts.orgstackexchange.com This instability drives a rapid rearrangement to a more stable carbocation. A 1,2-methyl shift occurs, where a methyl group from the adjacent quaternary carbon migrates to the primary carbocation center. libretexts.org This rearrangement transforms the unstable primary carbocation into a more stable tertiary carbocation. The subsequent attack of the benzene ring on this tertiary carbocation leads to the formation of (1,1-dimethylpropyl)benzene. libretexts.orgstackexchange.com

This inherent tendency for carbocation rearrangement poses a significant challenge for the direct synthesis of neopentylbenzene via this method. libretexts.org To circumvent this, alternative synthetic strategies are often employed to obtain the required neopentylbenzene precursor.

Benzylic Functionalization of Alkylbenzene Precursors

Once the precursor, (2,2-dimethylpropyl)benzene, is obtained, the target compound, this compound, can be synthesized through the selective bromination of the benzylic position. The benzylic carbon is the carbon atom directly attached to the benzene ring. youtube.commasterorganicchemistry.com

Free-Radical Benzylic Bromination using N-Bromosuccinimide (NBS)

A highly effective method for achieving selective benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator. wikipedia.orgcommonorganicchemistry.com This reaction, often referred to as the Wohl-Ziegler reaction, allows for the specific substitution of a hydrogen atom at the benzylic position with a bromine atom, while leaving the aromatic ring and other positions on the alkyl chain unaffected. wikipedia.orgmasterorganicchemistry.com The use of NBS is advantageous as it provides a low, steady concentration of bromine radicals, which minimizes side reactions such as addition to the aromatic ring. masterorganicchemistry.comyoutube.com

Table 1: Reagents and Conditions for Benzylic Bromination

| Reagent/Condition | Role |

| N-Bromosuccinimide (NBS) | Source of bromine radicals. wikipedia.orgnumberanalytics.com |

| Radical Initiator | Initiates the reaction by generating radicals. wikipedia.orgnumberanalytics.com |

| Solvent | Typically a non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.orglibretexts.org |

| Light (hν) or Heat (Δ) | Provides energy to initiate the reaction. numberanalytics.com |

Elucidation of Reaction Mechanisms and Resonance-Stabilized Benzylic Radical Intermediates

The mechanism of benzylic bromination with NBS proceeds through a free-radical chain reaction. youtube.comchemistrysteps.com The process is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by light or a radical initiator, to generate a bromine radical. numberanalytics.comchemistrysteps.com

This bromine radical then abstracts a hydrogen atom from the benzylic position of the alkylbenzene precursor. youtube.comchemistrysteps.com This step is highly selective for the benzylic position because the resulting benzylic radical is significantly stabilized by resonance. youtube.comlibretexts.orgchemistrysteps.com The unpaired electron of the benzylic radical can be delocalized over the adjacent benzene ring, distributing the radical character and increasing the stability of the intermediate. youtube.comchemistrysteps.com This resonance stabilization is a key factor driving the selectivity of the reaction. chemistrysteps.com

The benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the final product, this compound, and another bromine radical, which continues the chain reaction. youtube.comyoutube.com The Br₂ is generated in situ from the reaction of NBS with hydrogen bromide (HBr), a byproduct of the hydrogen abstraction step. youtube.comlibretexts.org

Influence of Radical Initiators and Reaction Conditions on Bromination Selectivity

The choice of radical initiator and the reaction conditions play a crucial role in the efficiency and selectivity of the benzylic bromination. wikipedia.orgnumberanalytics.com

Radical Initiators: Commonly used radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. wikipedia.orgcommonorganicchemistry.com These molecules readily decompose upon heating or irradiation to produce radicals, which then initiate the chain reaction. numberanalytics.comblogspot.com The selection of the initiator can influence the reaction rate. blogspot.com For instance, AIBN is a popular choice due to its predictable decomposition kinetics. blogspot.com

Reaction Conditions: The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), which does not interfere with the radical intermediates. wikipedia.orglibretexts.org The application of heat or UV light is necessary to promote the initial formation of radicals and sustain the chain reaction. numberanalytics.com The concentration of NBS is also a critical factor; it must be sufficient to provide a continuous, low-level supply of bromine radicals to favor substitution over addition reactions. masterorganicchemistry.com The selectivity of bromination is generally high due to the significant difference in stability between the resonance-stabilized benzylic radical and other possible radical intermediates. umn.edumasterorganicchemistry.comyoutube.com

Table 2: Common Radical Initiators for NBS Bromination

| Initiator | Abbreviation | Typical Decomposition Conditions |

| Azobisisobutyronitrile | AIBN | Heat (60-80 °C) blogspot.com |

| Benzoyl Peroxide | BPO | Heat or UV light wikipedia.org |

Electrochemical Synthetic Methodologies for Halogenated Aromatics

Electrochemical methods offer a sustainable and controllable alternative for the halogenation of aromatic compounds. These techniques utilize electrons as "traceless" reagents, minimizing the need for hazardous chemical oxidants. mdpi.com In the context of bromination, bromide salts like sodium bromide (NaBr) or tetra-n-butylammonium bromide (Bu₄NBr) can serve as both the bromine source and the supporting electrolyte. nih.gov

The fundamental principle involves the anodic oxidation of bromide ions (Br⁻) to generate reactive bromine species. Depending on the reaction conditions, this can produce molecular bromine (Br₂), bromo-radicals (Br•), or other electrophilic bromine agents that then react with the aromatic substrate. mdpi.comnih.gov This method allows for precise control over the generation of the halogenating agent by adjusting the applied current or potential, which can enhance selectivity and safety. Current time information in Pasuruan, ID.

While specific studies on the electrochemical synthesis of this compound are not prominent, the general applicability of electrochemical bromination to various aromatic substrates has been well-documented. For instance, electron-rich arenes and heterocycles can be efficiently brominated using this approach. The choice of solvent, electrode material, and electrolyte are critical parameters that influence the reaction's efficiency and regioselectivity. nih.gov

| Substrate | Bromine Source/Electrolyte | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Electron-Rich Arenes (e.g., Phenols, Anilines) | Bu₄NBr | Dichloromethane | Paired electrolysis was applied, enhancing regioselectivity for the para-position. | nih.gov |

| Quinoline Derivatives | NH₄Br | DMF | Achieved C5 position bromination with Cu(OAc)₂ as a catalyst. | nih.gov |

| Various Alkenes | NaBr | DMF/Acetic Acid | Demonstrated a regio- and chemoselective radical formyloxylation–bromination. | mdpi.com |

| N-benzyl-acrylamides | 2-bromoethan-1-ol | Not Specified | Developed an electrochemical electrophilic bromination/spirocyclization process. | rsc.org |

Advanced Catalytic Approaches in Carbon-Bromine Bond Formation

Modern organic synthesis increasingly relies on catalytic methods to form carbon-halogen bonds with high efficiency and selectivity. These approaches often operate under milder conditions and with lower environmental impact than traditional stoichiometric methods.

Wohl-Ziegler Reaction: The classic Wohl-Ziegler reaction is a prime example of a radical-initiated catalytic process for benzylic bromination. wikipedia.org As previously mentioned, it uses N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) or by UV light, which generates the bromine radicals necessary to propagate the chain reaction. wikipedia.orgmasterorganicchemistry.com This method is highly effective for substrates with benzylic hydrogens, such as the neopentylbenzene precursor to the target compound.

Heterogeneous Catalysis: Innovations in catalysis have led to the development of solid-phase catalysts for aromatic bromination. One such approach involves using a zinc salt, like zinc bromide, adsorbed onto an inert support such as silica (B1680970) gel or alumina. google.com This heterogeneous catalyst facilitates the electrophilic bromination of the aromatic ring with elemental bromine. The process is often carried out in a non-polar solvent and in the absence of light to minimize radical side reactions, thereby enhancing selectivity for the desired aromatic substitution product. While this method typically targets the aromatic ring rather than the benzylic position, it represents an important advancement in catalytic bromination. google.com

Transition-Metal-Free Decarboxylative Bromination: A novel and advanced strategy for the synthesis of bromoarenes is the transition-metal-free decarboxylative bromination of aromatic carboxylic acids. This method provides a route to aryl bromides from readily available carboxylic acid precursors. In a typical procedure, an aromatic carboxylic acid is treated with a brominating agent like tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) at elevated temperatures. rsc.org This reaction proceeds via a proposed mechanism involving the substitution of the carboxylic acid group with a bromine atom. This technique offers a unique disconnection approach for synthesizing substituted aryl bromides.

| Method | Catalyst/Reagent | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Wohl-Ziegler Bromination | NBS / Radical Initiator | Alkylbenzenes (Benzylic C-H) | Selective for benzylic position; radical chain mechanism. | wikipedia.orgmasterorganicchemistry.com |

| Heterogeneous Catalysis | Zinc Salt on Inert Support | Aromatic Compounds (Aromatic C-H) | Catalyst is reusable; reaction is selective for aromatic ring bromination. | google.com |

| Decarboxylative Bromination | Bu₄NBr₃ | Aromatic Carboxylic Acids | Transition-metal-free; converts carboxylic acids directly to aryl bromides. | rsc.org |

Mechanistic Investigations of 1 Bromo 2,2 Dimethylpropyl Benzene Reactivity

Nucleophilic Substitution Pathways

(1-Bromo-2,2-dimethylpropyl)benzene can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. The specific pathway, whether unimolecular (SN1) or bimolecular (SN2), is influenced by factors such as the solvent, the nucleophile, and the substrate's structure. Due to the significant steric hindrance around the reaction center, an SN2 mechanism is highly disfavored.

Unimolecular Nucleophilic Substitution (SN1)

The SN1 mechanism is the predominant pathway for the solvolysis of this compound. This multi-step process is characterized by the initial formation of a carbocation intermediate, which is the rate-determining step. chemicalnote.comlibretexts.org

The first and slowest step in the SN1 reaction of this compound is the heterolytic cleavage of the carbon-bromine bond to form a secondary benzylic carbocation and a bromide ion. chemicalnote.comchemistrysteps.com The stability of this carbocation is a critical factor in the reaction rate. The adjacent phenyl group stabilizes the positive charge through resonance, delocalizing the charge into the aromatic ring. Additionally, the alkyl groups provide some stabilization through inductive effects. stackexchange.com

However, this initially formed secondary carbocation is prone to rearrangement to a more stable carbocation.

The presence of the 2,2-dimethylpropyl (neopentyl) group is a defining feature of this molecule's reactivity, making carbocation rearrangements a prominent feature of its SN1 reactions. glasp.co

The initially formed secondary benzylic carbocation can undergo a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation. In the case of the carbocation derived from this compound, a 1,2-methyl shift occurs. One of the methyl groups on the adjacent quaternary carbon migrates to the positively charged benzylic carbon. This rearrangement transforms the secondary carbocation into a more stable tertiary carbocation. masterorganicchemistry.com This process is driven by the greater stability of tertiary carbocations compared to secondary ones. masterorganicchemistry.com

The rearrangement of the secondary carbocation to the tertiary carbocation is a rapid and thermodynamically favorable process. The transition state for the 1,2-methyl shift is of lower energy than the initially formed secondary carbocation, leading to a low activation barrier for the rearrangement. The greater stability of the resulting tertiary carbocation is the primary driving force for this process.

The study of solvolysis kinetics provides valuable insights into the reaction mechanism. The rate of solvolysis of this compound is typically measured by monitoring the disappearance of the starting material or the appearance of the product over time. The reaction follows first-order kinetics, consistent with an SN1 mechanism, where the rate is dependent only on the concentration of the substrate. libretexts.org

Product analysis of the solvolysis of this compound in a nucleophilic solvent like ethanol (B145695) reveals the formation of products derived from the rearranged tertiary carbocation. For example, the reaction in ethanol would be expected to yield predominantly the ether product resulting from the attack of ethanol on the tertiary carbocation, rather than the product from the initial secondary carbocation. chegg.com

Below is a table summarizing the expected products from the solvolysis of this compound in ethanol, highlighting the consequence of the carbocation rearrangement.

| Reactant | Solvent | Initial Carbocation | Rearranged Carbocation | Major Product |

| This compound | Ethanol | Secondary Benzylic | Tertiary | 2-Ethoxy-2-methyl-1-phenylpropane |

This product distribution strongly supports the occurrence of a 1,2-methyl shift during the reaction.

Role of the 2,2-Dimethylpropyl Group in Carbocation Rearrangements

Bimolecular Nucleophilic Substitution (SN2)

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon simultaneously with the departure of the leaving group. askfilo.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

The structure of this compound presents a significant barrier to SN2 reactions. The defining feature of the SN2 mechanism is the backside attack of the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.com For this to occur, the nucleophile must have a clear path to approach the electrophilic carbon from the side opposite to the leaving group. youtube.com

In this compound, the tertiary-butyl group attached to the benzylic carbon creates a sterically crowded environment. learncbse.inbyjus.com This bulky group effectively shields the backside of the electrophilic carbon, impeding the approach of the incoming nucleophile. libretexts.org This steric hindrance destabilizes the trigonal bipyramidal transition state of the SN2 reaction, thereby increasing the activation energy and dramatically decreasing the reaction rate. libretexts.org Consequently, this compound is highly unreactive towards SN2 displacement. askfilo.comquora.com

Table 1: Effect of Steric Hindrance on SN2 Reaction Rates

| Substrate | Relative Rate | Steric Hindrance |

| Methyl Bromide | >1000 | Low |

| Ethyl Bromide | ~100 | Moderate |

| Isopropyl Bromide | ~1 | High |

| tert-Butyl Bromide | ~0 | Very High |

| This compound | Extremely Low | Very High |

This table provides a generalized comparison of relative SN2 reaction rates for various alkyl bromides, illustrating the impact of increasing steric hindrance around the reaction center. The rate for this compound is expected to be extremely low due to the bulky neopentyl group.

It is well-established that the rate of SN2 reactions decreases as the substitution on the carbon adjacent to the reaction center increases. For instance, the reactivity of primary alkyl halides follows the trend: methyl > ethyl > propyl > isobutyl > neopentyl. learncbse.inbyjus.com This trend is a direct consequence of increasing steric hindrance.

Table 2: Predicted Relative Reactivity of Benzylic Bromides in SN2 Reactions

| Compound | Structure | Predicted Relative Reactivity |

| Benzyl (B1604629) bromide | C₆H₅CH₂Br | High |

| (1-Bromoethyl)benzene | C₆H₅CH(Br)CH₃ | Moderate |

| This compound | C₆H₅CH(Br)C(CH₃)₃ | Very Low |

This table illustrates the expected trend in SN2 reactivity for a series of benzylic bromides, highlighting the significant decrease in reactivity for this compound due to the bulky substituent.

Stereochemical Outcomes of Nucleophilic Substitution Reactions

SN2 reactions are known for their stereospecificity, proceeding with a complete inversion of configuration at the chiral center. masterorganicchemistry.com This phenomenon, known as Walden inversion, arises from the backside attack of the nucleophile. quora.com

However, due to the extreme steric hindrance in this compound, it is highly unlikely to undergo a pure SN2 reaction. If a substitution reaction were to occur, it would likely proceed through an SN1 mechanism, which involves the formation of a carbocation intermediate. libretexts.org The stereochemical outcome of an SN1 reaction is typically racemization, as the planar carbocation can be attacked by the nucleophile from either face with nearly equal probability. libretexts.org A slight excess of inversion product is sometimes observed due to the transient shielding of the front face by the departing leaving group. utexas.edu

Elimination Reaction Studies

Elimination reactions provide an alternative pathway for alkyl halides, often competing with substitution reactions. The most common elimination mechanisms are E1 and E2.

The E2 (bimolecular elimination) reaction requires an anti-periplanar arrangement of a β-hydrogen and the leaving group. libretexts.org In this compound, the carbon atom β to the bromine-bearing carbon is a quaternary carbon, meaning it has no attached hydrogen atoms. vaia.com The 2,2-dimethylpropyl group lacks β-hydrogens on the quaternary carbon. vaia.com

The other potential β-hydrogens are on the phenyl ring. However, elimination to form a benzyne-type intermediate is generally unfavorable under standard E2 conditions. The geometry of the benzene (B151609) ring does not allow for the required anti-periplanar arrangement for a concerted E2 reaction involving a ring hydrogen.

The E1 (unimolecular elimination) mechanism proceeds through a carbocation intermediate, similar to the SN1 reaction. While the formation of a secondary benzylic carbocation from this compound is possible, the subsequent deprotonation step to form an alkene is problematic. As with the E2 mechanism, there are no β-hydrogens on the neopentyl group to be removed.

Given the constraints on standard β-elimination pathways, the formation of an elimination product from this compound would require alternative mechanisms or more forcing reaction conditions.

One possibility could involve rearrangement of the initially formed carbocation in an SN1/E1 pathway to a more stable carbocation, which could then undergo elimination. However, the secondary benzylic carbocation is already relatively stable due to resonance with the benzene ring.

Another, though less common, possibility could be α-elimination, where a proton and the leaving group are lost from the same carbon atom, leading to the formation of a carbene. Such reactions typically require very strong bases and specific conditions not usually encountered in standard substitution/elimination reactions.

Electrophilic aromatic substitution reactions on the benzene ring are also a possibility, but these are mechanistically distinct from the elimination of the bromoalkyl group. msu.edu

Competition Between Substitution and Elimination Processes in Hindered Systems

The reactivity of alkyl halides is a dynamic interplay between substitution (SN) and elimination (E) reactions. In hindered systems like this compound, this competition is particularly pronounced.

The steric bulk of the neopentyl group significantly hinders the backside attack required for an SN2 reaction . libretexts.org This steric hindrance is a primary reason why primary neopentyl-type halides are exceptionally unreactive under SN2 conditions. libretexts.org

For unimolecular pathways (SN1 and E1), the formation of a carbocation intermediate is the rate-determining step. chemistrysteps.comncert.nic.in While the benzylic position is generally favorable for carbocation formation due to resonance stabilization, the primary nature of the carbon in this compound makes the initial formation of a primary benzylic carbocation less favorable than secondary or tertiary counterparts. chemistrysteps.comquora.commasterorganicchemistry.com However, once formed, this primary carbocation can undergo a rapid rearrangement (a Wagner-Meerwein shift) to a more stable tertiary carbocation, which can then lead to both substitution and elimination products.

The choice between SN1 and E1 is influenced by factors such as the nature of the nucleophile/base and the solvent. libretexts.orgyoutube.com Weakly basic nucleophiles and polar, ionizing solvents favor SN1 reactions. quora.comlibretexts.org Conversely, strong, bulky bases promote E2 elimination. masterorganicchemistry.comyoutube.com In the case of this compound, the significant steric hindrance around the β-hydrogens can also disfavor the E2 pathway to some extent, although it often dominates over the sterically prohibited SN2 reaction. libretexts.org

The following table summarizes the general outcomes for hindered systems:

| Reaction Type | Substrate Hindrance | Nucleophile/Base Strength | Solvent Polarity | Dominant Pathway |

| SN2 | High | Strong Nucleophile | Aprotic | Highly Disfavored libretexts.org |

| SN1 | High | Weak Nucleophile | Protic/Ionizing | Possible, often with rearrangement quora.comlibretexts.org |

| E2 | High | Strong, Bulky Base | Aprotic | Often Dominant masterorganicchemistry.comlibretexts.org |

| E1 | High | Weak Base | Protic/Ionizing | Competes with SN1 quora.comlibretexts.org |

Radical Reactions and Electron Transfer Processes

Beyond nucleophilic substitution and elimination, this compound and related benzylic systems can participate in radical reactions and electron transfer processes.

The electrochemical reduction of this compound in dimethylformamide on carbon electrodes has been studied. acs.org This process involves the transfer of an electron to the molecule, leading to the cleavage of the carbon-bromine bond and the formation of a benzylic radical. acs.org

The resulting (2,2-dimethylpropyl)phenylmethyl radical is a key intermediate. Due to its steric bulk, the dimerization of this radical to form a bibenzylic species is subject to significant steric effects. acs.org The electrochemical formation of such radicals provides a method to study their subsequent reactions, including dimerization and other coupling processes. acs.orgacs.org

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov In this approach, a photocatalyst absorbs light and initiates an electron transfer process, which can lead to the formation of a benzylic radical from a benzylic halide like this compound. nih.gov These photochemically generated radicals can then undergo a variety of transformations, including addition to alkenes (Giese reaction) and other C-C bond-forming reactions. nih.gov

Other radical-initiated transformations can be achieved using radical initiators like N-bromosuccinimide (NBS) in the presence of light or a peroxide initiator. libretexts.orgyoutube.com This method is commonly used for the selective bromination of the benzylic position of alkylbenzenes. libretexts.org The stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, is a key factor driving the selectivity of this reaction. libretexts.org

Oxidation Reactions of Benzylic Systems

The benzylic position of alkylbenzenes is particularly susceptible to oxidation.

The benzylic C-H bond is weaker than a typical alkyl C-H bond due to the resonance stabilization of the resulting benzylic radical. libretexts.org This makes the benzylic position a prime target for oxidizing agents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl groups attached to a benzene ring to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.comlibretexts.orglibretexts.org For example, butylbenzene (B1677000) can be oxidized to benzoic acid. libretexts.org However, if the benzylic position is fully substituted, as in tert-butylbenzene, this oxidation does not occur. libretexts.org

A variety of other reagents can also be employed for benzylic oxidation, including:

IBX (2-Iodoxybenzoic acid): This hypervalent iodine reagent can perform benzylic oxidations, often via a radical mechanism. masterorganicchemistry.com

Oxone: This is another useful oxidant for benzylic positions. masterorganicchemistry.com

Metal-catalyzed oxidations: Transition metals like copper, cobalt, chromium, and manganese can catalyze benzylic oxidations, often using peroxides like tert-butyl hydroperoxide (TBHP) as the terminal oxidant. mdpi.com Ruthenium-based catalysts have also been shown to be effective. mdpi.com

The reactivity towards oxidation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups can enhance the reactivity, while electron-withdrawing groups can decrease it.

The mechanisms of benzylic oxidation can be complex and varied. masterorganicchemistry.com Many of these reactions are believed to proceed through a radical mechanism, initiated by the homolytic cleavage of the benzylic C-H bond to form a resonance-stabilized benzylic radical. masterorganicchemistry.commdpi.com

In metal-catalyzed oxidations, the mechanism can involve the formation of high-valent metal-oxo species that act as the active oxidant. rsc.org For instance, in manganese-catalyzed oxidations with H₂O₂, a high-valent manganese-oxo species is proposed to be the key oxidant. rsc.org The reaction may proceed through consecutive steps of hydroxylation to a benzylic alcohol, followed by oxidation of the alcohol to a ketone or carboxylic acid. rsc.org

In some electrochemical oxidations, the mechanism may involve the deprotonation of the substrate to form a benzylic anion, followed by single-electron oxidation to a benzylic radical. mdpi.com This radical can then react with oxygen to form a peroxide intermediate, which ultimately leads to the oxidized product. mdpi.com

The specific mechanistic pathway is highly dependent on the oxidant, catalyst, and reaction conditions employed.

Cross-Coupling Reactions and Organometallic Transformations

The carbon-bromine bond in this compound is the focal point of its reactivity, serving as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Transition metal-catalyzed cross-coupling reactions are powerful tools for such transformations, though their efficiency can be hampered by sterically demanding substrates. Similarly, the formation of organometallic reagents from this bromide is a challenging yet crucial step for its use as a nucleophilic building block.

Transition metal catalysis provides a versatile platform for coupling benzylic halides with a wide array of nucleophilic partners. The significant steric bulk of this compound makes it a challenging substrate, often prone to side reactions such as β-hydride elimination. Consequently, the choice of catalyst, ligand, and reaction conditions is paramount to achieving successful coupling.

Palladium complexes are widely used to catalyze the cross-coupling of benzylic bromides. For sterically hindered secondary benzylic bromides, a key challenge is suppressing the competing β-hydride elimination pathway, which leads to the formation of undesired alkenes. Research into the Kumada-Corriu reaction of secondary benzylic bromides with aryl and alkenyl Grignard reagents has shown that the choice of ligand is critical. The use of ligands with a large bite angle and flexibility, such as Xantphos, has been demonstrated to minimize the elimination pathway and promote the desired cross-coupling product, even at room temperature. organic-chemistry.org This reaction typically proceeds with an inversion of configuration at the chiral center. organic-chemistry.org

Another powerful palladium-catalyzed transformation is the Sonogashira coupling, which can be adapted for benzylic bromides. Studies have shown that the cross-coupling of various benzyl bromides with lithium acetylides can proceed rapidly, often within minutes at room temperature, and exhibits a broad tolerance for functional groups that are typically sensitive to organolithium reagents. nih.gov While not explicitly demonstrated on this compound, this methodology's speed and mild conditions suggest its potential applicability, although the steric hindrance would likely necessitate careful optimization.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Secondary Benzylic Bromides

| Benzylic Bromide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Phenylethyl bromide | Phenylmagnesium bromide | PdCl₂(dppf) / Xantphos | 1,1'-Ethane-1,1-diyldibenzene | 85 | organic-chemistry.org |

| 1-(4-Methoxyphenyl)ethyl bromide | 2-Thienylmagnesium bromide | PdCl₂(dppf) / Xantphos | 2-(1-(4-Methoxyphenyl)ethyl)thiophene | 72 | organic-chemistry.org |

| Benzyl bromide | Lithium (trimethylsilyl)acetylide | Pd(P(t-Bu)₃)₂ | (3,3,3-Trimethyl-prop-1-yn-1-yl)benzene | 95 | nih.gov |

| 1-(Naphthalen-2-yl)ethyl bromide | Vinylmagnesium bromide | PdCl₂(dppf) / Xantphos | 2-(1-Vinylpropyl)naphthalene | 65 | organic-chemistry.org |

Nickel catalysis offers a complementary and sometimes superior alternative to palladium for cross-coupling reactions, particularly for challenging electrophiles. Nickel-catalyzed Kumada, Suzuki, and Negishi reactions have been successfully applied to various benzylic electrophiles. nih.gov These reactions can engage C(sp³)–O bonds in benzylic ethers, esters, and carbamates, demonstrating the versatility of nickel catalysts. nih.gov

For racemic secondary benzylic bromides, nickel catalysis can enable stereoconvergent Negishi reactions with achiral alkylzinc reagents. mit.edu This powerful strategy allows for the synthesis of enantioenriched products from a racemic mixture. The success of such reactions often hinges on the use of specifically designed chiral ligands, such as bidentate isoquinoline–oxazoline ligands, as common pybox ligands have been found to be ineffective in some cases. mit.edu The application of these methods to this compound would be particularly interesting, as the bulky t-butyl group would present a rigorous test for the catalyst's ability to control stereoselectivity and overcome steric repulsion from the alkylmetal nucleophile.

Table 2: Examples of Nickel-Catalyzed Cross-Coupling of Benzylic Electrophiles

| Benzylic Electrophile | Coupling Partner | Catalyst System | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Phenylethyl methyl ether | Methylmagnesium iodide | Ni(cod)₂ / dppf | Kumada | 94 | nih.gov |

| Racemic 1-phenylethyl bromide | Cyclohexylzinc bromide | NiCl₂ / isoquinoline-oxazoline ligand | Negishi (Stereoconvergent) | 79 | mit.edu |

| 1-Phenylethyl pivalate | Phenylboronic acid pinacol (B44631) ester | Ni(cod)₂ / PCy₃ | Suzuki | 88 | nih.gov |

| (E)-1-Bromobut-2-ene | Benzyl chloride | NiCl₂(dme) / bis(oxazoline) ligand | Reductive Cross-Coupling | 85 | nih.gov |

Given that this compound possesses a stereocenter, the stereochemical outcome of its cross-coupling reactions is of high mechanistic and synthetic importance. Methodologies can be classified as stereospecific, where the chirality of the starting material dictates the chirality of the product, or stereoconvergent, where a racemic starting material is converted into a single enantiomer of the product.

Stereospecific reactions can proceed with either retention or inversion of configuration. Palladium-catalyzed Kumada-Corriu couplings of secondary benzylic bromides have been shown to proceed with nearly complete inversion of configuration. organic-chemistry.org This outcome is consistent with an SN2-type mechanism for the oxidative addition step, where the palladium complex attacks the carbon-bromine bond from the side opposite the leaving group.

In nickel-catalyzed systems, the stereochemical course can be more varied and is often controlled by the choice of ligand. For example, stereospecific Suzuki couplings of benzylic pivalates can be directed toward either inversion or retention of configuration by selecting different phosphine (B1218219) ligands. nih.gov Stereoconvergent transformations are particularly powerful, as they generate chirality from an achiral catalyst. Nickel-catalyzed Negishi cross-couplings of racemic benzylic bromides with organozinc reagents, using a chiral isoquinoline-oxazoline ligand, provide a route to highly enantioenriched products. mit.edu This approach avoids the need for a pre-existing chiral center in the substrate, instead creating it during the catalytic cycle.

The conversion of this compound into an organometallic reagent, such as a Grignard or organolithium reagent, would invert its chemical reactivity from electrophilic to nucleophilic, opening up a different set of synthetic possibilities. However, the formation of such reagents from this specific substrate is expected to be challenging.

The standard preparation of Grignard reagents involves the reaction of an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org The reaction occurs on the surface of the magnesium, and its rate is sensitive to steric hindrance. masterorganicchemistry.com For this compound, the extreme steric bulk of the tert-butyl group adjacent to the C-Br bond would likely significantly slow down the rate of this oxidative insertion. Furthermore, benzylic Grignard reagents are known to be susceptible to side reactions, most notably Wurtz-type homocoupling to form 1,2-diphenyl-3,3,4,4-tetramethylhexane.

Similarly, the formation of an organolithium reagent by reacting the bromide with lithium metal would face comparable steric impediments. masterorganicchemistry.comsigmaaldrich.com These reactions are also performed in anhydrous, non-protic solvents. libretexts.org Due to the strong basicity of the potential organometallic product, β-elimination to form 1-phenyl-2,2-dimethylpropene is another significant competing pathway that could be favored, especially upon heating or with prolonged reaction times. The successful formation of either the Grignard or organolithium reagent from this compound would likely require highly activated metal (e.g., Rieke magnesium) and carefully controlled, low-temperature conditions to minimize side reactions. adichemistry.com

Computational and Theoretical Chemistry Studies of 1 Bromo 2,2 Dimethylpropyl Benzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energy landscape of molecules. For (1-Bromo-2,2-dimethylpropyl)benzene, these calculations can elucidate the distribution of electrons, the stability of different conformations, and the energy changes associated with chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for medium-sized organic molecules.

A DFT geometry optimization for this compound would predict its most stable three-dimensional structure by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process yields key geometric parameters. While specific DFT studies on this molecule are not prevalent in published literature, calculations on similar substituted benzenes show that the results are generally in good agreement with experimental data. jocpr.comresearchgate.net The optimization would reveal any distortions in the benzene (B151609) ring caused by the bulky bromo-neopentyl substituent. For example, changes in bond lengths and angles can indicate the electronic and steric influence of the substituent on the aromatic ring. jocpr.com

The stability of the molecule can be assessed by calculating its total electronic energy. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into its chemical reactivity. The HOMO-LUMO energy gap is a crucial parameter, with a larger gap suggesting higher kinetic stability and lower chemical reactivity. unpatti.ac.id

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound This table presents expected values based on standard bond lengths and data from DFT studies on analogous molecules. Actual calculated values would require a specific DFT study.

| Parameter | Description | Expected Value (Å or °) |

|---|---|---|

| C-Br Bond Length | Length of the bond between the benzylic carbon and bromine | ~1.95 - 2.00 Å |

| C-C (ring) Bond Length | Average length of carbon-carbon bonds in the phenyl ring | ~1.39 - 1.40 Å |

| C(ring)-C(alkyl) Bond Length | Length of the bond connecting the phenyl ring to the side chain | ~1.52 - 1.54 Å |

| C-C-Br Bond Angle | Angle around the chiral benzylic carbon | ~109.5 - 112° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods are computationally more intensive than DFT but can provide highly accurate results for reaction energetics.

For this compound, ab initio calculations could be employed to study potential reaction pathways, such as nucleophilic substitution (SN1/SN2) or elimination (E1/E2) reactions involving the carbon-bromine bond. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For example, a theoretical study could compare the activation energies for the SN1 and SN2 pathways. The SN1 pathway would involve the formation of a secondary benzylic carbocation, stabilized by the phenyl ring but potentially destabilized by the adjacent bulky t-butyl group. The SN2 pathway would be heavily influenced by the steric hindrance around the electrophilic carbon, a topic discussed further in section 4.2.2. libretexts.org Such calculations would provide a theoretical rationale for the experimentally observed reactivity of the compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations focus on the physical movements and conformational preferences of atoms within a molecule over time. These techniques are essential for understanding how a molecule's shape and flexibility influence its properties and interactions.

The 2,2-dimethylpropyl (neopentyl) side chain of this compound has significant conformational flexibility due to rotation around its single bonds. The key rotations are around the C(phenyl)–Cα(H,Br) bond and the Cα–Cβ(t-butyl) bond.

A conformational analysis would involve calculating the relative energy of the molecule as these bonds are rotated. This typically reveals several energy minima (stable conformers) and energy maxima (transition states between conformers). The bulky t-butyl group imposes significant steric constraints, heavily influencing the preferred conformations. The molecule will preferentially adopt conformations that minimize the steric repulsion between the t-butyl group, the phenyl ring, and the large bromine atom. It is expected that staggered conformations, where these bulky groups are farthest apart, would be the most stable. The analysis helps in understanding the molecule's average shape in solution and how this shape might affect its ability to interact with other molecules or surfaces.

The neopentyl group is notorious in organic chemistry for creating extreme steric hindrance. masterorganicchemistry.com In this compound, the tertiary-butyl group is adjacent to the reaction center (the carbon bonded to bromine), effectively shielding it from attack by nucleophiles.

A computational approach to quantify this steric effect involves calculating the molecule's size and shape. One such predicted parameter is the Collision Cross Section (CCS), which represents the effective area of the molecule as seen by a colliding neutral gas. This value can be calculated and compared to experimental values from ion mobility spectrometry.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct Ion | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 227.04298 | 145.8 |

| [M+Na]⁺ | 249.02492 | 156.1 |

| [M-H]⁻ | 225.02842 | 152.0 |

| [M+NH₄]⁺ | 244.06952 | 167.9 |

Prediction of Spectroscopic Signatures for Structural Assignment and Mechanistic Insights

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for confirming molecular structures and interpreting experimental spectra. Methods like DFT can be used to calculate NMR chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns.

For this compound, calculating the ¹H and ¹³C NMR spectra would predict the chemical shifts for each unique proton and carbon atom in the molecule. These theoretical values can be compared directly with experimental spectra to confirm the structure. Discrepancies between calculated and experimental values can often provide further insight into solvent effects or dynamic processes not captured in the gas-phase calculation. Experimental NMR data for this compound is available in public databases.

Similarly, calculation of the IR spectrum yields the frequencies and intensities of vibrational modes. Each peak in the calculated spectrum corresponds to a specific molecular motion, such as C-H stretching, C=C ring stretching, or C-Br stretching. This allows for a detailed assignment of the experimental IR spectrum.

Table 3: Comparison of Expected Spectroscopic Data This table outlines the types of data obtained from experimental and computational methods. Specific calculated values would require a dedicated study.

| Spectroscopy | Information Provided | Computational Prediction Method |

|---|---|---|

| ¹³C NMR | Chemical environment of each carbon atom. | DFT (e.g., GIAO method) |

| ¹H NMR | Chemical environment of each proton. | DFT (e.g., GIAO method) |

| IR Spectroscopy | Molecular vibrational modes and functional groups. | DFT Frequency Calculation |

| Mass Spectrometry | Mass-to-charge ratio and fragmentation patterns. | Analysis of bond dissociation energies (BDEs) |

Advanced Synthetic Applications and Derivatives of 1 Bromo 2,2 Dimethylpropyl Benzene

Utilization as a Building Block in Complex Molecular Architectures

The synthesis of complex molecular architectures often relies on a modular approach using well-defined building blocks. figshare.comresearchgate.net (1-Bromo-2,2-dimethylpropyl)benzene is a valuable synthon for introducing the bulky 2,2-dimethylpropyl-phenyl group, also known as the neopentylphenyl group. This moiety is notable for its significant steric hindrance, which can be strategically employed to control the conformation and spatial arrangement of atoms within a larger molecule. fiveable.me

The rigid and bulky nature of the neopentylphenyl group can be exploited to create specific three-dimensional structures and to prevent unwanted intermolecular interactions or polymerization. researchgate.net For example, in the design of molecular hosts or materials with defined porous networks, incorporating such sterically demanding units can enforce specific geometries and prevent the collapse of the desired architecture. nih.gov The principles observed in the synthesis of other sterically crowded molecules, such as triptycene (B166850) derivatives, demonstrate how bulky substituents are crucial for creating robust, shape-persistent structures. mdpi.com

While the direct assembly of this compound into complex systems is a specialized area, its derivatives can be readily prepared for further elaboration. For instance, conversion to an organometallic reagent would allow its coupling to other molecular fragments, embedding the sterically imposing neopentylphenyl unit into a larger, intricate design. This strategy allows for precise control over the final molecular architecture, making it a powerful tool in supramolecular chemistry and materials science. semanticscholar.org

Precursor for Chirality Introduction via Asymmetric Transformations

Chirality is a critical feature in many biologically active molecules and advanced materials. researchgate.net The compound this compound is inherently chiral, with a stereocenter at the benzylic carbon bearing the bromine atom. This makes it an attractive precursor for introducing new chiral centers in a controlled manner through asymmetric transformations.

Asymmetric synthesis with chiral catalysts is a powerful method for producing enantiomerically pure compounds from prochiral or racemic starting materials. In the context of this compound, nucleophilic substitution of the bromide can be controlled using chiral ligands or catalysts to favor the formation of one enantiomer of the product over the other. This approach is fundamental in modern drug discovery and development.

The process often involves creating a chiral environment around the reaction center, which differentiates between the two possible pathways leading to the R or S enantiomer. For instance, a racemic mixture of this compound could potentially undergo a kinetic resolution, where one enantiomer reacts faster than the other in the presence of a chiral catalyst, leaving the unreacted starting material enriched in the other enantiomer. Alternatively, its synthesis from an achiral precursor, such as the corresponding ketone, can be achieved enantioselectively via asymmetric reduction or other chiral methodologies. The development of novel chiral catalysts, such as those based on binaphthyl scaffolds, continues to expand the toolkit for such transformations. nih.gov

Development of Specialized Reagents and Ligands Incorporating the 2,2-Dimethylpropyl-benzene Moiety

The unique steric profile of the 2,2-dimethylpropyl-benzene group makes it a compelling component for the design of specialized reagents and ligands. The steric bulk of a ligand is a critical parameter that influences the reactivity, selectivity, and stability of the metal complexes they form.

The neopentylphenyl moiety can be incorporated into various ligand scaffolds, such as phosphines, which are ubiquitous in transition-metal catalysis. A phosphine (B1218219) ligand derived from this compound would possess a large steric footprint, influencing the coordination environment around a metal center. This can be used to promote specific reaction pathways, such as reductive elimination, or to stabilize reactive intermediates. The concept is similar to how bulky substituents are used to stabilize unusual coordination geometries or reactive species. wikipedia.org

Furthermore, conversion of this compound into its corresponding Grignard or organolithium reagent would yield a sterically hindered nucleophile. Such reagents are valuable in organic synthesis for achieving high diastereoselectivity in additions to carbonyl compounds or for controlling reactivity in sterically crowded environments. The bulky nature of the neopentylphenyl group would restrict the possible trajectories of attack, leading to a higher degree of stereochemical control. The development of such reagents is part of a broader strategy to create a diverse portfolio of building blocks for constructing complex molecular systems. semanticscholar.org

Probing Fundamental Organic Reaction Mechanisms in Sterically Hindered Systems

This compound and related neopentyl halides are classic substrates for studying the interplay between electronic and steric effects in organic reaction mechanisms. The extreme steric hindrance imparted by the tert-butyl group adjacent to the reaction center dramatically influences the rates and outcomes of nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. wikipedia.orgmasterorganicchemistry.com

The S_N2 reaction, which requires a backside attack by the nucleophile, is severely impeded in neopentyl systems. The bulky tert-butyl group effectively shields the electrophilic carbon from the approaching nucleophile. quora.com Consequently, the reaction rate for S_N2 reactions on neopentyl halides is exceptionally slow compared to less hindered primary alkyl halides. For example, the solvolysis of methyl bromide is approximately 10 million times faster than that of neopentyl bromide, highlighting the profound impact of steric hindrance. wikipedia.org

The S_N1 pathway is also disfavored for compounds like 1-bromo-2,2-dimethylpropane (B145997) because it would require the formation of a highly unstable primary carbocation. quora.comvaia.com While the corresponding benzylic cation from this compound is more stable due to resonance with the phenyl ring, the steric strain in the planar carbocation intermediate is still significant. In many solvolysis reactions of sterically hindered substrates, rearrangement to a more stable carbocation is a common outcome. quora.comchegg.com However, the initial ionization is the rate-determining step and remains slow.

This reluctance to proceed via either a classic S_N1 or S_N2 mechanism makes these compounds ideal for investigating alternative pathways and the limits of these mechanistic models. The steric environment forces the molecule into less common reaction manifolds, providing valuable insights into carbocation stability, neighboring group participation, and the competition between substitution and elimination. quora.comnih.gov

Interactive Data Table: Relative Solvolysis Rates

The following table illustrates the dramatic effect of steric hindrance on the rate of nucleophilic substitution reactions.

| Substrate | Structure | Relative Rate of Solvolysis (S_N2) |

| Methyl Bromide | CH₃Br | 30 |

| Ethyl Bromide | CH₃CH₂Br | 1 |

| Isobutyl Bromide | (CH₃)₂CHCH₂Br | 0.03 |

| Neopentyl Bromide | (CH₃)₃CCH₂Br | 0.00001 |

| Data derived from relative reaction rate studies, illustrating the impact of increasing steric bulk at the β-carbon on S_N2 reactivity. masterorganicchemistry.com |

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Catalytic Systems for Selective Functionalization

The significant steric hindrance imposed by the 2,2-dimethylpropyl (neopentyl) group in (1-bromo-2,2-dimethylpropyl)benzene makes many standard transformations, such as cross-coupling and C-H functionalization reactions, challenging. Future research will necessitate the development of highly active and sterically tolerant catalytic systems.

A primary focus will be on ligand design for transition metal catalysts, particularly those based on palladium, nickel, and copper. The goal is to create catalysts that can efficiently access the reactive C-Br bond despite the bulky neighboring group. Research could investigate bidentate and monodentate phosphine (B1218219) ligands with tailored bulk and electronic properties to promote oxidative addition and reductive elimination steps. Furthermore, N-heterocyclic carbene (NHC) ligands, known for their strong σ-donating ability and steric tuneability, represent a promising avenue for enhancing catalytic activity.

Another area of exploration involves the direct C-H functionalization of the aromatic ring. While the bromine atom serves as a useful handle for traditional cross-coupling, regioselective C-H activation at other positions could unlock new synthetic pathways. This would require catalysts capable of differentiating between the various C-H bonds on the benzene (B151609) ring, a task complicated by the electronic and steric influence of the neopentyl substituent.

Table 1: Potential Catalytic Systems for Functionalization of this compound

| Catalytic System | Target Reaction | Rationale for Development |

| Palladium-Phosphine Complexes | Suzuki, Stille, Buchwald-Hartwig Coupling | Design of bulky, electron-rich ligands to overcome steric hindrance and promote efficient coupling with various partners. |

| Nickel-NHC Complexes | Kumada, Negishi Coupling | Nickel's lower cost and unique reactivity profile, combined with robust NHC ligands, may offer alternative pathways for C-C and C-N bond formation. |

| Copper-Catalyzed Reactions | Ullmann Condensation, C-S Coupling | Development of more versatile copper catalysts for forming C-O, C-N, and C-S bonds, which are often complementary to palladium and nickel systems. |

| Rhodium/Iridium Catalysis | Directed C-H Functionalization | Exploration of directing group strategies to achieve regioselective C-H activation and subsequent functionalization at positions ortho or meta to the neopentyl group. |

In Situ Spectroscopic Studies of Reaction Intermediates

A detailed understanding of reaction mechanisms is crucial for optimizing conditions and developing more efficient catalysts. The steric bulk of this compound can lead to unusual reaction pathways and the formation of transient or unstable intermediates. quora.com In situ spectroscopic techniques are powerful tools for observing these species in real-time.

Future studies could employ techniques such as nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy under active reaction conditions. For instance, in situ NMR could be used to track the consumption of the starting material and the formation of products and intermediates, such as the oxidative addition complex in a palladium-catalyzed reaction. This could provide invaluable data on reaction kinetics and catalyst speciation. The formation of benzenonium ion intermediates in electrophilic substitution reactions could also be studied using these methods. evitachem.com

Cryogenic experiments, where reactions are run at very low temperatures, could be combined with spectroscopy to trap and characterize short-lived intermediates that would be undetectable at ambient temperatures. This would provide a more complete picture of the reaction energy profile.

Table 2: Application of In Situ Spectroscopy for Mechanistic Studies

| Spectroscopic Technique | Potential Intermediates for Detection | Information Gained |

| In Situ NMR Spectroscopy | Organometallic complexes (e.g., Pd-L-Ar), carbocation intermediates | Reaction kinetics, catalyst resting states, structural elucidation of key intermediates. |

| In Situ IR/Raman Spectroscopy | Metal-halide complexes, carbonyl or cyanide adducts | Changes in bond vibrations, identification of functional groups in transient species, catalyst deactivation pathways. |

| Stopped-Flow UV-Vis Spectroscopy | Colored intermediates, charge-transfer complexes | Fast reaction kinetics, detection of short-lived species in pre-steady-state conditions. |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and sustainable manufacturing are increasingly important in chemical synthesis. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch setups, offers significant advantages in this regard. beilstein-journals.org

Applying flow chemistry to the synthesis and transformations of this compound could lead to improved safety, efficiency, and scalability. beilstein-journals.orgresearchgate.net Many reactions, such as nitration or certain organometallic couplings, are highly exothermic. researchgate.net The superior heat and mass transfer of microreactors allows for better temperature control, minimizing the formation of side products and improving safety. beilstein-journals.org The ability to precisely control residence time can also enhance selectivity in competitive reaction pathways. beilstein-journals.org

Furthermore, flow chemistry facilitates the use of immobilized catalysts and reagents, which can be easily separated from the product stream and reused, thus reducing waste and cost. Future research could focus on developing robust, immobilized versions of the novel catalysts described in section 6.1 for use in continuous-flow systems. This integration represents a move towards more automated, efficient, and sustainable chemical production. researchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Suzuki Coupling

| Parameter | Batch Processing | Flow Chemistry Processing |

| Heat Transfer | Poor; potential for thermal runaway and side reactions. | Excellent; precise temperature control, improved safety and selectivity. beilstein-journals.org |

| Mass Transfer | Limited by stirring efficiency; may affect reaction rate. | Enhanced; rapid mixing leads to faster and more consistent reactions. beilstein-journals.org |

| Scalability | Challenging; requires process re-optimization. | Straightforward; scaling by running the reactor for longer periods ("scaling out"). beilstein-journals.org |

| Safety | Handling of large quantities of hazardous reagents. | Small reaction volumes at any given time reduce risk. beilstein-journals.org |

| Catalyst Integration | Homogeneous catalyst requires difficult workup. | Enables use of packed-bed reactors with immobilized catalysts for easy separation and reuse. |

Bio-inspired Catalysis and Enzyme Mimicry for Analogous Transformations

Nature's catalysts, enzymes, perform highly selective transformations under mild conditions, often on complex and sterically demanding substrates. ornl.gov The field of bio-inspired catalysis seeks to emulate these principles to create synthetic catalysts with enzyme-like properties. ornl.gov

For a substrate like this compound, a bio-inspired approach could overcome the challenge of steric hindrance. Research could focus on creating "synzymes" (synthetic enzymes) that feature a binding pocket tailored to accommodate the neopentylbenzene (B92466) moiety. nih.gov Materials like metal-organic frameworks (MOFs) or functionalized polymers could serve as scaffolds. researchgate.net Within this pocket, a catalytically active site could be positioned to perform a specific transformation, such as the selective oxidation of a methyl group on the neopentyl unit or a highly regioselective aromatic substitution.

These systems mimic the "outer coordination sphere" of enzymes, using non-covalent interactions to orient the substrate for reaction. researchgate.net This approach could enable transformations that are currently difficult to achieve with conventional small-molecule catalysts, opening up new avenues for the selective functionalization of this and other bulky molecules. The development of such catalysts represents a long-term goal that bridges supramolecular chemistry, materials science, and catalysis. nih.gov

Table 4: Principles of Bio-inspired Catalyst Design for Hindered Substrates

| Design Principle | Description | Potential Application to this compound |

| Substrate Confinement | Encapsulating the substrate within a defined cavity or pocket. nih.gov | A porous catalyst (e.g., MOF) could isolate single molecules, preventing intermolecular side reactions and orienting the substrate for a specific C-H activation. |

| Active Site Isolation | Placing the catalytic center in a protected environment within a larger framework. | Protects the active site from deactivation and can tune its reactivity by controlling the local chemical environment. |

| Weak Interactions | Utilizing hydrogen bonding or hydrophobic interactions to bind and orient the substrate. researchgate.net | The hydrophobic neopentyl and phenyl groups could be specifically recognized by a hydrophobic pocket in a supramolecular catalyst, leading to high selectivity. |

| Bifunctionality | Incorporating multiple catalytic groups that work cooperatively. ornl.gov | A catalyst could have a Lewis acidic site to activate the C-Br bond and a basic site to facilitate a subsequent elimination or substitution step. |

Q & A

Q. Advanced

- Fractional distillation : Effective for separating compounds with boiling point differences >5°C (e.g., bp ~220°C for brominated derivatives) .

- Column chromatography : Use silica gel with hexane/ethyl acetate gradients. Steric hindrance in 2,2-dimethylpropyl groups reduces polarity, aiding separation from polar byproducts .

- Crystallization : Low-temperature recrystallization in ethanol or dichloromethane isolates high-purity products (mp 56–67°C for analogous bromoarenes) .

What analytical techniques are most reliable for confirming the structural integrity of this compound, and how should conflicting spectral data be interpreted?

Q. Basic/Advanced

- NMR spectroscopy : Compare aromatic proton signals (δ 2.73–3.07 ppm, AB patterns for para-substitution) and methyl group integration (δ 1.2–1.5 ppm) . Discrepancies may arise from solvent effects (e.g., CCl₄ vs. CDCl₃) or impurities.

- GC-MS : Retention time and molecular ion peaks (m/z ~185–199) confirm molecular weight. Contradictory data may indicate isomerization or deuterated contaminants .

- Elemental analysis : Validate C, H, Br percentages (e.g., C: 43.88%, H: 3.62% for C₉H₉BrCl ). Deviations >0.3% suggest incomplete purification.

In cross-coupling reactions, how does the steric profile of this compound influence catalytic efficiency, and what ligand systems are optimal?

Advanced

The 2,2-dimethylpropyl group creates steric hindrance, slowing oxidative addition in Suzuki-Miyaura couplings. Strategies include:

- Bulky ligands : Use Pd(dba)₂ with SPhos or XPhos to stabilize the transition state .

- Solvent optimization : Toluene or dioxane enhances solubility of sterically hindered substrates .

- Microwave-assisted heating : Reduces reaction time (30–60 minutes vs. 24 hours) and improves yields (~75% for analogous bromoarenes) .

What strategies mitigate the formation of polybrominated byproducts during the synthesis of this compound?

Q. Advanced

- Controlled bromine stoichiometry : Use 1.05–1.1 equivalents of Br₂ to limit di-/tribromination .

- Low-temperature reactions : Maintain 0–5°C during bromine addition to suppress electrophilic over-reactivity .

- In situ monitoring : FTIR or Raman spectroscopy tracks Br₂ consumption, enabling real-time quenching .

How can isotopic labeling (e.g., deuterium) be incorporated into this compound for mechanistic studies, and what synthetic routes are feasible?

Q. Advanced

- Deuterated precursors : Start with deuterated benzene (C₆D₅CH₃) or use D₂O in hydrolysis steps to introduce deuterium at specific positions .

- H/D exchange catalysts : Pd/C or RhCl₃ in D₂ atmosphere enables selective labeling of aromatic protons .

- Characterization : MS and ²H NMR (e.g., δ 2.1–2.5 ppm for CD₃ groups) verify isotopic incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products